(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol
Description
(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol is a bicyclic amine-alcohol derivative featuring a benzyl substituent on the nitrogen atom (position 7) and a hydroxyl group at position 2 of the bicyclo[2.2.1]heptane scaffold. Its stereochemistry ((1R,2S,4S)-rel) is critical for its physicochemical and biological properties. This compound is often utilized as a chiral intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or enzymatic pathways .
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,4S)-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-8-11-6-7-12(13)14(11)9-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12+,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJOXKWODDCDBE-XQQFMLRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom in the bicyclic ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the nitrogen atom.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide, potassium permanganate, or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as benzyl halides, alkyl halides, or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Benzyl vs. Boc-Protected Analogs
Compound A : (1R,2S,4S)-Rel-7-Boc-7-azabicyclo[2.2.1]heptan-2-ol (CAS: 154905-36-9)
- Structure : Replaces the benzyl group with a tert-butoxycarbonyl (Boc) protecting group.
- Molecular Formula: C₁₁H₁₉NO₃ vs. C₁₃H₁₇NO (benzyl analog).
- Key Properties :
- Stability : Boc protection enhances stability during synthetic steps, particularly under basic conditions .
- Solubility : Increased hydrophobicity compared to the benzyl derivative due to the bulky tert-butyl group.
- Applications : Preferred as a synthetic precursor for amine deprotection via acidic conditions (e.g., TFA) .
Compound B : (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane (CAS: 163513-98-2)
- Structure : Features a ketone (2-oxo) instead of a hydroxyl group.
- Molecular Formula: C₁₁H₁₇NO₃.
- Key Properties: Reactivity: The ketone group enables nucleophilic additions (e.g., Grignard reactions), unlike the hydroxyl group in the target compound.
Stereochemical and Positional Isomers
Compound C : (1R,4R,7R)-Rel-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol (CAS: 745836-29-7)
- Structure : Benzyl substituent at position 2 (vs. 7 in the target) and hydroxyl at position 7.
- Molecular Formula: C₁₃H₁₇NO (identical to the target compound).
- Key Differences :
Heteroatom-Modified Analogs
Compound D : 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives (e.g., β-lactam antibiotics)
- Structure : Sulfur replaces a carbon in the bicyclic core (e.g., penicillin derivatives).
- Key Properties :
Data Table: Comparative Analysis
| Property | Target Compound | Compound A (Boc) | Compound B (2-oxo) | Compound C (Positional Isomer) |
|---|---|---|---|---|
| Molecular Formula | C₁₃H₁₇NO | C₁₁H₁₉NO₃ | C₁₁H₁₇NO₃ | C₁₃H₁₇NO |
| Molecular Weight (g/mol) | 203.28 (calc.) | 225.27 | 211.26 | 203.28 |
| Key Functional Groups | -OH, -N-Benzyl | -OH, -Boc | -Oxo, -Boc | -OH, -N-Benzyl |
| Synthetic Utility | Chiral intermediate | Amine protection | Ketone reactivity | Isomer-specific pathways |
| Stability | Moderate | High (Boc-protected) | Moderate | Moderate |
Biological Activity
(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol, a bicyclic compound with a unique structure featuring a benzyl group and a hydroxyl group, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H17NO
- Molecular Weight : 203.28 g/mol
- CAS Number : 154819-83-7
- Predicted Boiling Point : 315.2 ± 25.0 °C
- Density : 1.184 ± 0.06 g/cm³
- pKa : 14.78 ± 0.20
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate the activity of these targets through binding interactions that influence cellular pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antinociceptive Activity : Studies have demonstrated that this compound can reduce pain perception in animal models, suggesting potential applications in pain management.
- Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Case Study 1: Antinociceptive Activity
A study conducted on mice evaluated the antinociceptive effects of this compound using the formalin test. Results indicated a significant reduction in pain response compared to control groups, supporting its use as a potential analgesic.
Case Study 2: Neuroprotective Effects
In vitro experiments involving neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound resulted in decreased cell death and improved cell viability.
Case Study 3: Antimicrobial Activity
A series of assays were performed to assess the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results highlighted its bactericidal properties, particularly against Staphylococcus aureus and Escherichia coli.
Data Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via intramolecular cyclization of epoxide precursors, as demonstrated in the synthesis of structurally similar 7-azabicycloheptane derivatives. For example, syn-4-N-methylaminocyclohexane-1,2-epoxide cyclizes to yield exo stereoisomers exclusively under controlled conditions . Alternative routes involve multi-step sequences with platinum oxide catalysts, which improve yields but require careful optimization of catalyst loading and reaction time (e.g., 36% yield achieved vs. <1% in earlier methods) . Stereochemical outcomes are highly dependent on solvent polarity, temperature, and the steric/electronic nature of substituents.
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous stereochemical assignment, as shown in studies of exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol . Complementary techniques include nuclear Overhauser effect (NOE) NMR to probe spatial proximity of protons and chiral HPLC for enantiomeric separation. For diastereomers, differential scanning calorimetry (DSC) can identify distinct melting points correlated with stereoisomeric purity.
Q. What standard characterization techniques are used to verify the structural integrity of this bicyclic compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for confirming molecular formula and connectivity. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and benzyl moieties. Polarimetry or circular dichroism (CD) may be employed if enantiomeric purity is critical.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar 7-azabicycloheptane derivatives?
- Methodological Answer : Yield discrepancies often arise from variations in catalyst activity (e.g., platinum oxide vs. palladium-based systems), purification methods, or intermediate stability. Systematic optimization of reaction parameters (e.g., temperature gradients, solvent selection) is critical. For example, higher yields (36%) were achieved by adjusting catalyst ratios and minimizing side reactions via inert atmosphere conditions . Reproducibility requires rigorous documentation of all variables, including moisture sensitivity of intermediates.
Q. What strategies are effective for introducing functional groups at specific positions without disrupting the bicyclic framework?
- Methodological Answer : Selective functionalization can be achieved using protecting groups (e.g., BOC for amines) to block reactive sites during derivatization. For instance, BOC-protected analogs of 7-azabicyclo[2.2.1]heptane enable targeted modifications at the hydroxyl or benzyl positions . Microwave-assisted synthesis or flow chemistry may enhance regioselectivity in electrophilic substitution reactions.
Q. How do steric and electronic effects influence the reactivity of substituents on the bicyclic core?
- Methodological Answer : Steric hindrance from the bicyclic framework often slows nucleophilic attacks at bridgehead positions, while electron-donating groups (e.g., benzyl) enhance stability. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is recommended .
Q. What analytical approaches are most effective in distinguishing between exo and endo stereoisomers during synthesis?
- Methodological Answer : Chiral shift reagents in NMR (e.g., Eu(hfc)) can differentiate diastereomers by inducing distinct splitting patterns. Dynamic NMR experiments at variable temperatures reveal rotational barriers about N–CO or N–NO bonds, as demonstrated in acetylated 7-azabicycloheptane derivatives (barriers reduced by 1.2–6.5 kcal/mol compared to unstrained analogs) .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety data sheets (SDS) for related bicyclic amines highlight hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335) . Use fume hoods for reactions involving volatile intermediates, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Waste disposal must comply with local regulations for amine-containing compounds.
Data Contradiction Analysis
- Example : Conflicting reports on the exclusivity of exo isomer formation via cyclization (e.g., vs. earlier low-yield methods) can be resolved by comparing reaction conditions. The use of anhydrous solvents and strict temperature control in likely suppressed side reactions, favoring exo selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
